(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid is an organic compound characterized by its complex structure, which includes multiple bromine atoms and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, esterification, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its brominated structure can serve as a probe for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated and ethoxy groups play a crucial role in binding to these targets and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of halogen atoms and carboxylic acid functionality.
4,4’-Dichlorobenzophenone: Shares similarities in having multiple halogen atoms attached to an aromatic ring.
Uniqueness
What sets (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid apart is its combination of bromine and ethoxy groups, which confer unique chemical reactivity and potential applications. This distinct structure allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Properties
IUPAC Name |
(E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Br2O6/c1-3-21-10-7-9(5-6-11(18)19)13(16)14(17)15(10)23-8-12(20)22-4-2/h5-7H,3-4,8H2,1-2H3,(H,18,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKSIITZOFTTSD-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Br2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.